2-(4-hexylphenyl)pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hexylphenyl)pyrimidin-5-ol is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a hexyl group attached to the phenyl ring and a hydroxyl group on the pyrimidine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hexylphenyl)pyrimidin-5-ol can be achieved through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 4-hexylphenyl bromide), organoboron compound (e.g., pyrimidine-5-boronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial Production Methods
For industrial-scale production, the same Suzuki-Miyaura coupling reaction can be employed with optimization for larger batches. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the choice of solvents and catalysts may be adjusted to reduce costs and improve environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-hexylphenyl)pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-(4-Hexylphenyl)-5-pyrimidinone.
Reduction: Formation of 2-(4-Hexylphenyl)-5-hydroxydihydropyrimidine.
Substitution: Formation of substituted derivatives such as 2-(4-Hexyl-3-nitrophenyl)-5-hydroxypyrimidine.
Scientific Research Applications
2-(4-hexylphenyl)pyrimidin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties
Mechanism of Action
The mechanism of action of 2-(4-hexylphenyl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s aromatic structure allows it to interact with enzyme active sites, potentially inhibiting or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Hexylphenyl)-5-pyrimidinone: An oxidized derivative with similar structural features.
2-(4-Hexylphenyl)-5-hydroxydihydropyrimidine: A reduced form with different electronic properties.
2-(4-Hexyl-3-nitrophenyl)-5-hydroxypyrimidine:
Uniqueness
2-(4-hexylphenyl)pyrimidin-5-ol is unique due to the presence of both a hexyl group and a hydroxyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of organic semiconductors and optoelectronic devices .
Properties
CAS No. |
106808-96-2 |
---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-(4-hexylphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C16H20N2O/c1-2-3-4-5-6-13-7-9-14(10-8-13)16-17-11-15(19)12-18-16/h7-12,19H,2-6H2,1H3 |
InChI Key |
DAXDAVFMDVPEFK-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Synonyms |
2-(4-Hexylphenyl)-5-hydroxypyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.